Cas no 2639427-07-7 (Tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate)

Tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
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- 2639427-07-7
- EN300-27726356
- tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate
- Tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate
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- インチ: 1S/C12H13BrF3NO2/c1-11(2,3)19-10(18)7-4-6(13)5-8(9(7)17)12(14,15)16/h4-5H,17H2,1-3H3
- InChIKey: NDNSEXXTHVXWDO-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(F)(F)F)C(=C(C=1)C(=O)OC(C)(C)C)N
計算された属性
- せいみつぶんしりょう: 339.00818g/mol
- どういたいしつりょう: 339.00818g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 341
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 52.3Ų
Tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27726356-0.1g |
tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate |
2639427-07-7 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
Enamine | EN300-27726356-10g |
tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate |
2639427-07-7 | 10g |
$2331.0 | 2023-09-10 | ||
Enamine | EN300-27726356-0.25g |
tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate |
2639427-07-7 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
Enamine | EN300-27726356-10.0g |
tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate |
2639427-07-7 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
Enamine | EN300-27726356-2.5g |
tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate |
2639427-07-7 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
Enamine | EN300-27726356-5.0g |
tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate |
2639427-07-7 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-27726356-0.5g |
tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate |
2639427-07-7 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
Enamine | EN300-27726356-5g |
tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate |
2639427-07-7 | 5g |
$1572.0 | 2023-09-10 | ||
Enamine | EN300-27726356-1g |
tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate |
2639427-07-7 | 1g |
$541.0 | 2023-09-10 | ||
Enamine | EN300-27726356-1.0g |
tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate |
2639427-07-7 | 95.0% | 1.0g |
$541.0 | 2025-03-19 |
Tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate 関連文献
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8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
Tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoateに関する追加情報
Introduction to Tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate (CAS No. 2639427-07-7)
Tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate, identified by its Chemical Abstracts Service (CAS) number 2639427-07-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzoate derivatives, characterized by its unique structural features that include a tert-butyl group, an amino group, a bromine substituent, and a trifluoromethyl group. These structural elements contribute to its distinct chemical properties and potential biological activities, making it a valuable candidate for further investigation in drug discovery and development.
The synthesis of Tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate involves a series of carefully orchestrated chemical reactions that highlight the expertise required in organic synthesis. The introduction of the trifluoromethyl group, in particular, is a key step that enhances the compound's metabolic stability and binding affinity to biological targets. This modification is increasingly recognized for its ability to improve pharmacokinetic profiles, a critical factor in the development of novel therapeutics.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the interactions between Tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate and various biological receptors with greater precision. These studies suggest that the compound may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory and infectious diseases. The presence of both electron-donating (amino) and electron-withdrawing (bromo and trifluoromethyl) groups on the benzene ring creates a delicate balance that can modulate reactivity and selectivity, opening up possibilities for tailored therapeutic interventions.
In the realm of medicinal chemistry, benzoate derivatives have long been explored for their diverse pharmacological properties. The incorporation of halogen atoms, such as bromine, into aromatic rings is a common strategy to enhance lipophilicity and improve membrane permeability. Similarly, the trifluoromethyl group is renowned for its ability to increase binding affinity by inducing steric and electronic effects that stabilize enzyme-substrate interactions. The tert-butyl group further contributes to the compound's overall molecular weight, which can influence its pharmacokinetic behavior.
Current research indicates that Tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate may serve as a versatile scaffold for designing novel compounds with enhanced therapeutic potential. For instance, studies have demonstrated its potential utility in developing inhibitors targeting enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which play pivotal roles in inflammation pathways. Additionally, the compound's structural features make it amenable to modifications that could expand its spectrum of activity against other disease-related targets.
The role of fluorine-containing compounds in modern drug development cannot be overstated. The unique electronic properties of fluorine atoms allow for fine-tuning of pharmacological effects, leading to improved drug efficacy and reduced side effects. In the case of Tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate, the strategic placement of fluorine atoms optimizes its interaction with biological targets while maintaining metabolic stability. This balance is crucial for achieving therapeutic success in complex disease models.
From a synthetic chemistry perspective, the preparation of Tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate exemplifies the sophistication required in modern drug discovery pipelines. The synthesis typically involves multi-step reactions, including bromination, trifluoromethylation, and esterification, each requiring precise control over reaction conditions to ensure high yield and purity. Advances in catalytic systems have further streamlined these processes, making it feasible to produce complex derivatives on a larger scale.
The potential applications of Tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate extend beyond traditional pharmaceuticals. Its unique structural motif has also attracted interest in materials science, where such compounds can serve as precursors for advanced polymers or functional materials with tailored properties. The combination of biological activity and material science relevance underscores the interdisciplinary nature of modern chemical research.
In conclusion, Tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate (CAS No. 2639427-07-7) represents a promising compound with significant potential in pharmaceutical development. Its distinctive structural features, including the presence of amino, bromo, and trifluoromethyl groups, contribute to its unique chemical profile and biological activity. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an important role in addressing unmet medical needs across various therapeutic areas.
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